3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide
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Overview
Description
3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide is a complex organic compound with a unique structure that includes both aromatic and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylpiperazine to form an intermediate, which is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxyphenyl)- (4-methylpiperazin-1-yl)methanone
- Other piperazine derivatives
Uniqueness
3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H29N3O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H29N3O3/c1-25-12-14-26(15-13-25)17-18-4-7-20(8-5-18)24-23(27)11-6-19-16-21(28-2)9-10-22(19)29-3/h4-11,16H,12-15,17H2,1-3H3,(H,24,27) |
InChI Key |
VECXEFWBDATPBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C=CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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